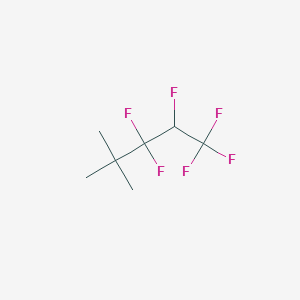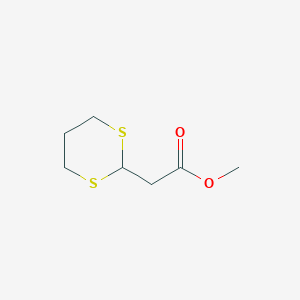
1-acetyl-6-bromo-3-methyl-3H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 1-acetyl-6-bromo-3-methyl-3H-indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The bromination and acetylation steps are subsequently carried out using bromine and acetic anhydride, respectively . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for synthesizing various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-acetyl-6-bromo-3-methyl-3H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and acetyl groups play crucial roles in binding to these targets, modulating their activity . The compound may inhibit or activate pathways involved in cell signaling, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-6-bromo-3-methyl-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
1-Acetyl-3-methylindole: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromoindole: Lacks the acetyl group, affecting its solubility and interaction with biological targets.
3-Methylindole: Lacks both the bromine and acetyl groups, making it less versatile in synthetic applications.
The presence of both bromine and acetyl groups in 1-acetyl-6-bromo-3-methyl-3H-indol-2-one makes it unique, offering a balance of reactivity and biological activity .
Eigenschaften
Molekularformel |
C11H10BrNO2 |
|---|---|
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
1-acetyl-6-bromo-3-methyl-3H-indol-2-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-9-4-3-8(12)5-10(9)13(7(2)14)11(6)15/h3-6H,1-2H3 |
InChI-Schlüssel |
SVCWVZLKVOXSLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C=C(C=C2)Br)N(C1=O)C(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Chloro-1H-indol-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B8560175.png)





![2-[2-amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetic acid](/img/structure/B8560212.png)




![4-[2-(2-Propenyloxy)acetyl]benzonitrile](/img/structure/B8560257.png)


